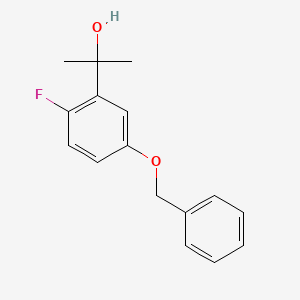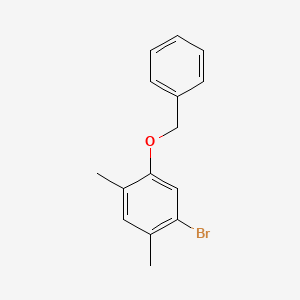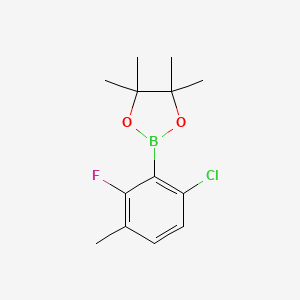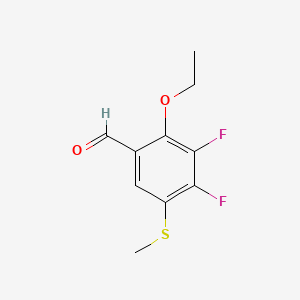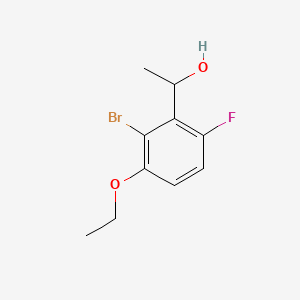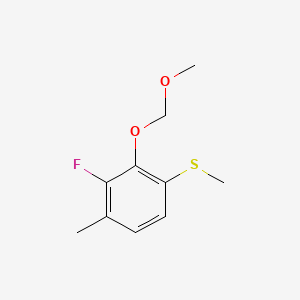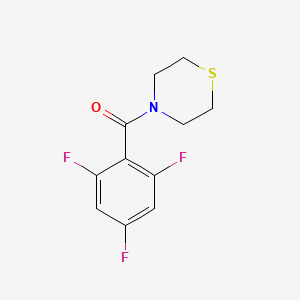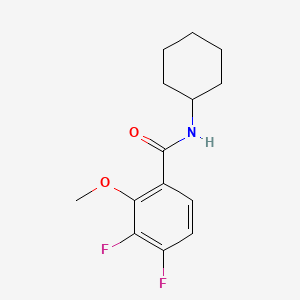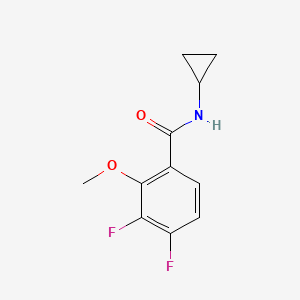
2,3-Dichloro-N-cyclopropyl-6-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,3-Dichloro-N-cyclopropyl-6-fluorobenzamide” is a chemical compound with the molecular formula C10H8Cl2FNO . It has a molecular weight of 248.08 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzamide core with two chlorine atoms and one fluorine atom attached to the benzene ring, and a cyclopropyl group attached to the nitrogen atom of the amide group .Physical And Chemical Properties Analysis
“this compound” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the retrieved data.科学的研究の応用
2,3-Dichloro-N-cyclopropyl-6-fluorobenzamide has a wide range of applications in the scientific and medical fields. It has been used in the synthesis of various small molecules, such as peptides, proteins, and nucleic acids. It has also been used in the development of new therapeutic agents, such as anti-cancer drugs, anti-viral drugs, and anti-inflammatory drugs. In addition, this compound has been used in the study of biochemical processes, such as enzyme kinetics, and in the development of new diagnostic tools, such as immunoassays and biosensors.
作用機序
The mechanism of action of 2,3-Dichloro-N-cyclopropyl-6-fluorobenzamide is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as proteases and phosphatases, which are involved in the regulation of cellular processes. In addition, this compound has been shown to interact with certain proteins, such as transcription factors, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, inhibit cell proliferation, and modulate immune responses. In addition, this compound has been shown to modulate the activity of certain enzymes, such as proteases and phosphatases, and to interact with certain proteins, such as transcription factors.
実験室実験の利点と制限
2,3-Dichloro-N-cyclopropyl-6-fluorobenzamide has several advantages and limitations for use in laboratory experiments. On the one hand, this compound is relatively easy to synthesize and is relatively stable in solution. On the other hand, this compound is not very soluble in water, and its solubility can be further reduced by the presence of other compounds. In addition, this compound can be toxic in high concentrations, and its toxicity can be further increased by the presence of other compounds.
将来の方向性
There are a number of potential future directions for the use of 2,3-Dichloro-N-cyclopropyl-6-fluorobenzamide in scientific research. For example, this compound could be used in the development of new therapeutic agents, such as anti-cancer drugs, anti-viral drugs, and anti-inflammatory drugs. In addition, this compound could be used in the study of biochemical processes, such as enzyme kinetics, and in the development of new diagnostic tools, such as immunoassays and biosensors. Finally, this compound could be used in the development of new materials, such as polymers and nanomaterials, for use in a variety of applications.
合成法
2,3-Dichloro-N-cyclopropyl-6-fluorobenzamide can be synthesized in a variety of ways. The most common method is through a reaction between 2-chloro-6-fluorobenzamide and a substituted cyclopropyl amine. The reaction proceeds through a series of steps, beginning with the formation of a cyclopropyl amide intermediate, followed by the formation of a cyclopropyl amide anion, and finally the formation of this compound. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as palladium chloride.
特性
IUPAC Name |
2,3-dichloro-N-cyclopropyl-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2FNO/c11-6-3-4-7(13)8(9(6)12)10(15)14-5-1-2-5/h3-5H,1-2H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBOETLWKCXJAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2FNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

